4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a useful research compound. Its molecular formula is C18H25BrClNO6 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(4-bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine oxalate is 465.05538 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Antioxidant Properties of Bromophenols : Studies have synthesized bromophenols, demonstrating their effective antioxidant power through various in vitro assays. These bromophenols, related structurally to the compound due to the presence of bromo and chloro substituents, highlight the potential of halogenated compounds in antioxidant applications (Balaydın et al., 2010).
Herbicidal Activities : The synthesis of 4-substituted oxazolin-2-ones, with a focus on their significant herbicidal activity against weeds, provides an example of how structurally related compounds can be utilized in agricultural chemistry (Kudo et al., 1998).
Materials Science and Catalysis
Magnetic and Catalytic Properties : Research on heterobimetallic compounds, including those with oxalate bridging units similar to the oxalate moiety in the query compound, explores their ferromagnetic coupling, spin canting behavior, and potential applications in materials science (Martínez-Lillo et al., 2013).
Luminescent Properties : The study of rhenium(I) N-heterocyclic carbene complexes, including aromatic diimine ligands, offers insights into the excited-state properties and luminescence, which might be relevant for designing light-emitting materials and sensors (Xue et al., 1998).
Environmental Chemistry
Sorption to Soil and Minerals : Research on the sorption of phenoxy herbicides to soil and organic matter, while focusing on environmental fate and behavior, suggests avenues for investigating the environmental impact and degradation pathways of complex organic molecules (Werner et al., 2012).
Properties
IUPAC Name |
4-[4-(4-bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO2.C2H2O4/c1-12-10-19(11-13(2)21-12)7-3-4-8-20-16-6-5-14(17)9-15(16)18;3-1(4)2(5)6/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAPAUHWPJCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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